1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol

Tyrosine hydroxylase inhibition Catecholamine feedback regulation Neuropharmacology

1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol (CAS 50988-14-2; synonym: 4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline) is a trihydroxylated tetrahydroisoquinoline (THIQ) alkaloid with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It belongs to the class of isoquinolines, specifically the tetrahydroisoquinolines, and is characterized by hydroxyl substitution at positions 4, 6, and 7 on the saturated heterocyclic core.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 50988-14-2
Cat. No. B3053106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol
CAS50988-14-2
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1C(C2=CC(=C(C=C2CN1)O)O)O
InChIInChI=1S/C9H11NO3/c11-7-1-5-3-10-4-9(13)6(5)2-8(7)12/h1-2,9-13H,3-4H2
InChIKeyRNIMUEXSLJYHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol (CAS 50988-14-2): Compound Identity, Class, and Procurement-Relevant Characteristics


1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol (CAS 50988-14-2; synonym: 4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline) is a trihydroxylated tetrahydroisoquinoline (THIQ) alkaloid with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [1]. It belongs to the class of isoquinolines, specifically the tetrahydroisoquinolines, and is characterized by hydroxyl substitution at positions 4, 6, and 7 on the saturated heterocyclic core [1]. This compound is the Pictet-Spengler condensation product of norepinephrine with formaldehyde, making it a norepinephrine-derived THIQ alkaloid, in contrast to the more widely studied dopamine-derived THIQ analogs such as salsolinol and norsalsolinol [2]. It is also a designated norepinephrine impurity in pharmaceutical quality control contexts [3].

Why Generic Substitution Fails: Structural and Functional Differentiation of 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol from Dopamine-Derived THIQ Analogs


In-class substitution of 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol with dopamine-derived THIQ analogs (e.g., salsolinol, norsalsolinol) or their N-methylated derivatives is scientifically unsound due to three structural features that drive divergent pharmacological profiles. First, the 4-hydroxyl group—present only in norepinephrine-derived THIQs—confers a tyrosine hydroxylase (TH) inhibitory potency that is precisely equivalent to the physiological feedback inhibitor (−)-noradrenaline, whereas the dopamine-derived analog salsolinol is significantly more potent (Ki ~1.4 × 10⁻⁵ M) and tetrahydropapaveroline is orders of magnitude weaker [1]. Second, the absence of N-methylation on the secondary amine distinguishes this compound from TMIQ, which exhibits a ~3–4-fold greater TH inhibitory potency (IC₅₀ 4 × 10⁻⁶ M) and MPTP-like dopamine-depleting activity [2]. Third, the 4,6,7-trihydroxy substitution pattern produces a functionally null response at the adrenergic neuroeffector junction, in contrast to the contractile activity of 6,7-dihydroxy-TIQ and salsolinol [3]. These pharmacological distinctions are not interchangeable, and the quantitative evidence below demonstrates that selection must be compound-specific.

Quantitative Comparative Evidence for 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol: Head-to-Head Differentiation Data


Tyrosine Hydroxylase Inhibition: Matched Physiological Potency vs. Supranormal Salsolinol Activity

In a direct head-to-head comparison of four catecholic tetrahydroisoquinolines, 4,6,7-trihydroxy-tetrahydroisoquinoline exhibited in vitro tyrosine hydroxylase (TH) inhibitory potency exactly equivalent to (−)-noradrenaline, the natural physiological feedback inhibitor of the enzyme [1]. By contrast, salsolinol (1-methyl-6,7-dihydroxy-THIQ) was significantly more potent, with a Ki of ~1.4 × 10⁻⁵ M (competitive with pteridine cofactor), while tetrahydropapaveroline was markedly less effective, inhibiting TH only at ~10⁻³ M concentrations [1]. This positions 4,6,7-trihydroxy-THIQ as the only tested THIQ that replicates—rather than exceeds or falls below—endogenous catecholamine feedback inhibition tone.

Tyrosine hydroxylase inhibition Catecholamine feedback regulation Neuropharmacology

Functional Selectivity at the Adrenergic Neuroeffector Junction: Null Contractile Response vs. Active Dopamine-Derived Analogs

When tested at equimolar concentration (6 × 10⁻⁵ M) on the isolated innervated rat vas deferens preparation, 4,6,7-trihydroxy-TIQ elicited no response during a 30-minute incubation period and did not alter the contractile response to nerve stimulation [1]. In direct contrast, 6,7-dihydroxy-TIQ at the same concentration elicited small random twitches in the tissue, and S-salsolinol elicited twitches in 1 of 3 preparations tested [1]. Both compounds had exogenous contractile potencies of approximately 0.002 relative to noradrenaline, but only 4,6,7-trihydroxy-TIQ was functionally silent at the neuroeffector junction [1].

Adrenergic pharmacology False neurotransmitter Smooth muscle contractility

Behavioral Pharmacology: Moderate vs. Significant Enhancement of Voluntary Alcohol Intake

In a chronic intraventricular infusion model comparing four THIQ alkaloids and a β-carboline, 4,6,7-trihydroxy-TIQ (4,6,7-THTIQ) produced only a moderate increase in voluntary alcohol intake [1]. By contrast, salsolinol, 6-methoxy-4,7-dihydroxy-TIQ, and tryptoline all evoked a significant enhancement in alcohol preference within 2–6 days of infusion initiation, with alcohol consumption frequently reaching 10 g/kg/day and exceeding 15 g/kg/day in some animals [1]. The differential effect of 4,6,7-trihydroxy-TIQ demonstrates that the 4-hydroxyl substitution pattern attenuates the alcohol-preference-enhancing properties observed with other catecholic THIQs.

Alcoholism research Behavioral pharmacology Tetrahydroisoquinoline alkaloids

Adrenergic Nerve Uptake and False Transmitter Classification: Shared Uptake, Distinct Pharmacological Consequence

Both 6,7-dihydroxytetrahydroisoquinoline (a dopamine derivative) and 4,6,7-trihydroxytetrahydroisoquinoline (a norepinephrine derivative) were taken up and accumulated by the reserpinized adrenergic nerve plexus of the mouse iris following intravenous injection, with uptake completely blocked by desmethylimipramine [1]. This confirms both compounds act as false adrenergic transmitters. However, the divergent functional consequences—4,6,7-trihydroxy-TIQ is functionally silent on vas deferens while 6,7-dihydroxy-TIQ is active [2]—mean that the two cannot be used interchangeably when both uptake and postsynaptic effect must be considered. The norepinephrine-derived 4,6,7-trihydroxy-TIQ provides a unique combination of adrenergic neuronal uptake without postsynaptic contractile activity.

False adrenergic transmitter Adrenergic nerve uptake Catecholamine-derived alkaloid

N-Methylation Impact on Tyrosine Hydroxylase Inhibition: Secondary Amine vs. Tertiary Amine Potency Differential

Cross-study comparison reveals a critical structure-activity relationship: the non-N-methylated parent compound 4,6,7-trihydroxy-THIQ (secondary amine) exhibits TH inhibitory potency equivalent to noradrenaline [1], whereas its N-methylated derivative TMIQ (1,2,3,4-tetrahydro-2-methyl-4,6,7-isoquinolinetriol; tertiary amine) inhibits TH with an IC₅₀ of 4 × 10⁻⁶ M, similar to the dopaminergic neurotoxin MPTP (IC₅₀ 1 × 10⁻⁶ M) [2]. TMIQ also depletes catecholamines in rat brain and exhibits MPTP-like activity, a toxicological profile not reported for the non-methylated parent. This N-methylation-dependent potency shift means that procurement of the correct non-methylated form is essential to avoid the neurotoxic potential associated with the tertiary amine analog.

Structure-activity relationship N-methylation Tyrosine hydroxylase MPTP-like neurotoxicity

Pharmaceutical Regulatory Identity: Designated Norepinephrine Impurity with Defined QC Specifications

1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol (CAS 50988-14-2, free base; CAS 41462-32-2, hydrochloride salt) is a designated norepinephrine (noradrenaline) impurity, cataloged as Norepinephrine Impurity 36/Impurity 32 by multiple pharmaceutical impurity reference standard suppliers [1]. It is supplied with detailed characterization data compliant with regulatory guidelines for pharmaceutical impurity profiling [1]. This regulatory designation is specific to norepinephrine drug product quality control and does not extend to dopamine-derived THIQ analogs, making this compound uniquely relevant for analytical chemistry and quality assurance laboratories supporting norepinephrine pharmaceutical manufacturing.

Pharmaceutical impurity Norepinephrine quality control Regulatory reference standard

Optimal Research and Industrial Application Scenarios for 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol Based on Verified Differentiation Evidence


Physiological Catecholamine Feedback Regulation Modeling Without Supranormal TH Inhibition

Researchers studying the endogenous feedback inhibition of tyrosine hydroxylase by catecholamines can use 4,6,7-trihydroxy-THIQ as a tool compound that replicates (−)-noradrenaline-equivalent inhibitory potency, unlike the supranormal inhibitor salsolinol (Ki ~1.4 × 10⁻⁵ M) [1]. This enables dose-response studies of TH feedback regulation without the confounding variable of exaggerated enzyme inhibition that could mask subtle regulatory phenomena. The compound's demonstrated ability to be taken up by adrenergic nerve terminals and act as a false transmitter further supports its use in presynaptic regulation studies [2].

Dissection of Presynaptic Adrenergic Uptake from Postsynaptic Contractile Effects

The unique combination of confirmed adrenergic neuronal uptake with a null postsynaptic contractile response on vas deferens [1] makes 4,6,7-trihydroxy-THIQ the preferred false transmitter tool for experiments requiring clean separation of presynaptic uptake/ storage mechanisms from postsynaptic effector function. Neither 6,7-dihydroxy-TIQ nor salsolinol can provide this pharmacological dissociation, as both elicit contractile twitches at the same concentration (6 × 10⁻⁵ M) [1].

Alcoholism Research: Structural Determinant Control Compound for THIQ-Induced Alcohol Preference

In behavioral pharmacology studies examining the role of endogenous THIQ alkaloids in alcohol preference, 4,6,7-trihydroxy-THIQ serves as a critical comparator that produces only a moderate increase in voluntary alcohol intake, in contrast to the significant enhancement evoked by salsolinol and 6-methoxy-4,7-dihydroxy-TIQ [1]. This allows researchers to isolate the structural features (4-hydroxyl group) that attenuate the alcohol-preference-enhancing properties of catecholic THIQs, providing mechanistic insight into the structure-activity relationships underlying the THIQ hypothesis of alcoholism.

Norepinephrine Pharmaceutical Impurity Profiling and Method Validation

As a designated norepinephrine impurity (Impurity 36/32) with available characterized reference standards [1], 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is required for HPLC method development, validation, and batch release testing in norepinephrine drug product manufacturing. This compound's specific regulatory identity—not shared by dopamine-derived THIQ analogs—makes it an essential procurement item for pharmaceutical QC laboratories performing impurity profiling per ICH guidelines.

Quote Request

Request a Quote for 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.